3-(4-fluorophenoxy)benzenesulfonyl Chloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-fluorophenoxy)benzenesulfonyl Chloride typically involves the reaction of 4-fluorophenol with benzenesulfonyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
4-fluorophenol+benzenesulfonyl chloride→3-(4-fluorophenoxy)benzenesulfonyl chloride+HCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 3-(4-fluorophenoxy)benzenesulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl fluorides or reduction to form sulfonamides.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base.
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents under mild conditions.
Major Products:
Sulfonamides: Formed from the reaction with amines.
Sulfonyl Fluorides: Formed from oxidation reactions.
Biaryl Compounds: Formed from Suzuki–Miyaura coupling reactions.
Scientific Research Applications
3-(4-fluorophenoxy)benzenesulfonyl Chloride is extensively used in various fields of scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: The compound is used in the production of polymers and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenoxy)benzenesulfonyl Chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form sulfonamide, sulfonate, and sulfonyl fluoride derivatives. These reactions typically proceed through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid.
Comparison with Similar Compounds
Benzenesulfonyl Chloride: Similar in structure but lacks the fluorophenoxy group.
4-fluorobenzenesulfonyl Chloride: Similar but with the fluorine atom directly attached to the benzene ring.
3-(4-chlorophenoxy)benzenesulfonyl Chloride: Similar but with a chlorine atom instead of a fluorine atom.
Uniqueness: 3-(4-fluorophenoxy)benzenesulfonyl Chloride is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of complex molecules and in applications where specific reactivity is required.
Properties
IUPAC Name |
3-(4-fluorophenoxy)benzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO3S/c13-18(15,16)12-3-1-2-11(8-12)17-10-6-4-9(14)5-7-10/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FATHTQRFJMILKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)Cl)OC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801260255 |
Source
|
Record name | 3-(4-Fluorophenoxy)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801260255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885950-85-6 |
Source
|
Record name | 3-(4-Fluorophenoxy)benzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885950-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Fluorophenoxy)benzenesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801260255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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